molecular formula C13H15F3O3 B8360860 Ethyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]butanoate

Ethyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]butanoate

Cat. No.: B8360860
M. Wt: 276.25 g/mol
InChI Key: JRCNWLIVKJIHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]butanoate is a useful research compound. Its molecular formula is C13H15F3O3 and its molecular weight is 276.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15F3O3

Molecular Weight

276.25 g/mol

IUPAC Name

ethyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]butanoate

InChI

InChI=1S/C13H15F3O3/c1-3-19-11(17)8-12(2,18)9-4-6-10(7-5-9)13(14,15)16/h4-7,18H,3,8H2,1-2H3

InChI Key

JRCNWLIVKJIHLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

19.9 ml (31.89 mmol) of a 1.6N solution of n-butyllithium in hexane were added dropwise to a solution of 6.7 ml (31.89 mmol) of hexamethyldisilazane in 50 ml of tetrahydrofuran at 0° C., and the mixture was stirred for 15 min and then cooled to −78° C. 3.12 ml (31.89 mmol) of ethyl acetate were added, the mixture was stirred for 1 h and, after addition of 5.00 g (26.57 mmol) of 4-trifluoromethylacetophenone, dissolved in 20 ml of tetrahydrofuran, stirred at −78° C. for a further hour. 1N hydrochloric acid was added to the reaction solution, and the phases were separated. The aqueous phase was extracted with ethyl acetate, and the combined organic phases were dried over sodium sulfate, filtered and concentrated. The crude product was purified by flash chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 8/2) to result in 7.14 g (97% of theory) of the title compound.
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